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Compound of Interest

Compound Name: Anticancer agent 164

Cat. No.: B12394085

Two distinct compounds, "Antitumor agent-164" (a derivative of VERU-111) and "CML-IN-1,"
have been identified in scientific literature under the designation "Anticancer agent 164." This
guide provides a comparative overview of their patents, intellectual property, and experimental
data to aid researchers, scientists, and drug development professionals.

Overview of "Anticancer agent 164" Candidates

"Antitumor agent-164" (compound 60c) is a next-generation colchicine-binding site inhibitor
derived from VERU-111 (also known as sabizabulin).[1] It has shown potency against taxane-
sensitive triple-negative breast cancer (TNBC).[1] VERU-111, the parent compound, is an
orally bioavailable tubulin inhibitor that has undergone clinical trials for metastatic castration-
resistant prostate cancer.[2][3][4][5][6]

CML-IN-1 is a potent anticancer agent that has demonstrated efficacy in chronic myeloid
leukemia (CML) and colorectal cancer cell lines.[7] Its mechanism of action involves the
inhibition of the PI3K/Akt and MEK/ERK signaling pathways.[7]

Intellectual Property and Patent Status

A comprehensive patent search reveals distinct intellectual property landscapes for each
compound.
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Compound Key Patent Information Applicant/Assignee

Patents covering VERU-111
and its derivatives for the
treatment of various cancers
have been filed. These patents
VERU-111 (Sabizabulin) generally cover the chemical Veru Inc.
structure, composition, and
methods of use. For example,
Veru Inc. holds patents related
to VERU-111 for cancer

treatment.[8]

Specific patent information for
CML-IN-1 is less publicly
documented under this specific
name. The compound is
described in scientific
literature, and any associated
CMLAINL intellectual property would Not explicitly specified in
likely be held by the research available public documents.
institutions involved in its
discovery and development.
Further investigation into the
original publications would be
necessary to identify specific

patent applications.

Comparative Experimental Data

The following tables summarize the available quantitative data on the efficacy of "Antitumor
agent-164"/VERU-111 and CML-IN-1 from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity Data

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://patents.justia.com/patent/20230183189
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Compound Cancer Type Cell Line IC50 Reference
) ) Not specified, but
Triple-Negative
VERU-111 MDA-MB-231 showed potent [9]
Breast Cancer o
cytotoxicity
i Nanomolar
Ovarian Cancer - [10]
potency
CML-IN-1 Chronic Myeloid
_ K562 0.038 uM [7]
(compound 7) Leukemia
8.04 £ 0.94 uM
CML-IN-1 Colorectal
HCT116 (48h), 5.52 + [7]
(compound 4) Cancer

0.42 pM (72h)

Table 2: In Vivo Efficacy Data (VERU-111)
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Cancer Type Model Treatment

Key Findings Reference

Triple-Negative MDA-MB-231

Breast Cancer xenograft

Oral VERU-111

Dose-dependent
inhibition of
tumor growth,
similar efficacy to
paclitaxel.
Significantly
reduced

metastases.

) Orthotopic
Ovarian Cancer VERU-111
mouse model

Markedly

suppressed

tumor growth

and completely [10]
suppressed

distant organ

metastasis.

Metastatic
Castration- Phase 1b/2 63 mg/day oral
Resistant Clinical Trial VERU-111

Prostate Cancer

Well-tolerated
with evidence of
PSA declines,
objective tumor
responses, and
durable
responses.
Median [5][6]
radiographic
progression-free
survival was
greater than 12
months in a
subset of

patients.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)
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Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are
then treated with varying concentrations of the test compound for a specified duration (e.g., 48
or 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a
fluorescence-based assay like PrestoBlue. The half-maximal inhibitory concentration (IC50) is
calculated from the dose-response curves.

Xenograft Tumor Model (General Protocol)

Immunocompromised mice are subcutaneously injected with cancer cells. Once tumors reach a
palpable size, the mice are randomized into treatment and control groups. The treatment group
receives the investigational drug (e.g., orally or via injection), while the control group receives a
vehicle. Tumor volume is measured regularly with calipers. At the end of the study, tumors are
excised and weighed, and organs may be harvested to assess for metastasis.

Signaling Pathways and Mechanisms of Action
"Antitumor agent-164" (VERU-111): Colchicine-Binding
Site Inhibition

"Antitumor agent-164" and its parent compound VERU-111 are colchicine-binding site
inhibitors.[1] They bind to B-tubulin at the interface with a-tubulin, which disrupts microtubule
polymerization.[11][12] This leads to cell cycle arrest, apoptosis, and has anti-angiogenic
effects.[11][13]

Cellular Effects

Antitumor agent-164 Binds to Colchicine Site Tubulin Dimer Inhibits POly IELZIHOT Microtubule Cell Cycle Arrest (G2/M) Apoptosis

Click to download full resolution via product page

Mechanism of "Antitumor agent-164" (VERU-111).

CML-IN-1: PIBK/Akt and MEK/ERK Pathway Inhibition

CML-IN-1 exerts its anticancer effects by inhibiting two key signaling pathways: PI3K/Akt and
MEK/ERK.[7] These pathways are crucial for cell proliferation, survival, and differentiation, and
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their dysregulation is common in many cancers.

CML-IN-1 Mechanism of Action

CML-IN-1

PI3K/Akt Pathway EK/ERK Pathway

Proliferation &
Survival

Proliferation &
Survival

Click to download full resolution via product page
Signaling pathways inhibited by CML-IN-1.

Conclusion

"Anticancer agent 164" can refer to at least two distinct investigational compounds with
different mechanisms of action and in different stages of development. "Antitumor agent-164,"
a derivative of VERU-111, is a promising oral tubulin inhibitor with clinical data in prostate
cancer and strong preclinical data in other solid tumors. CML-IN-1 is a dual PI3K/Akt and
MEK/ERK inhibitor with demonstrated in vitro efficacy in leukemia and colorectal cancer. For
researchers and drug developers, the choice of which "Anticancer agent 164" to investigate
further will depend on the specific cancer type and therapeutic strategy being pursued. The
intellectual property landscape for VERU-111 appears more established, which may be a
consideration for commercial development. Further head-to-head comparative studies would
be beneficial to fully elucidate the relative potential of these two promising anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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